

# Povorcitinib Efficacy: A Comparative Analysis of Reproducibility in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Povorcitinib, an oral Janus kinase 1 (JAK1) inhibitor, has emerged as a promising therapeutic agent for a range of inflammatory and autoimmune diseases.[1] Its efficacy is being evaluated in multiple clinical trials for conditions such as hidradenitis suppurativa (HS) and prurigo nodularis (PN). This guide provides a comparative analysis of povorcitinib's performance and reproducibility across different studies, alongside a comparison with alternative treatments. The data presented is compiled from publicly available clinical trial results.

## Comparative Efficacy of Povorcitinib and Alternatives

The following tables summarize the quantitative efficacy data for povorcitinib in hidradenitis suppurativa and prurigo nodularis, compared with other approved or investigational therapies.

### **Hidradenitis Suppurativa (HS)**

Table 1: Comparison of Povorcitinib and Adalimumab/Secukinumab in Hidradenitis Suppurativa



| Treatment<br>(Dosage)     | Trial<br>Name/Identifie<br>r | Primary<br>Endpoint   | Efficacy<br>Results at<br>Week 12/16                                  | Efficacy<br>Results at<br>Week 24/52                                                              |
|---------------------------|------------------------------|-----------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Povorcitinib<br>(45mg QD) | STOP-HS1 &<br>STOP-HS2       | HiSCR50               | 40.2% - 42.3%<br>achieved<br>HiSCR50 at<br>Week 12.[2]                | Nearly 60% of efficacy-evaluable patients achieved HiSCR50.[3] 31.0% - 40.3% achieved HiSCR75.[3] |
| Povorcitinib<br>(75mg QD) | STOP-HS1 &<br>STOP-HS2       | HiSCR50               | 40.6% - 42.3%<br>achieved<br>HiSCR50 at<br>Week 12.[2]                | Nearly 60% of efficacy-evaluable patients achieved HiSCR50.[3] 31.0% - 40.3% achieved HiSCR75.[3] |
| Povorcitinib<br>(15mg QD) | Phase 2                      | AN Count<br>Reduction | -5.2 mean<br>change from<br>baseline in AN<br>count at Week<br>16.[4] | -                                                                                                 |
| Povorcitinib<br>(45mg QD) | Phase 2                      | AN Count<br>Reduction | -6.9 mean<br>change from<br>baseline in AN<br>count at Week<br>16.[4] | -                                                                                                 |
| Povorcitinib<br>(75mg QD) | Phase 2                      | AN Count<br>Reduction | -6.3 mean<br>change from<br>baseline in AN                            | At Week 52,<br>mean change in<br>AN count from<br>baseline was                                    |



|                             |                                      |                       | count at Week<br>16.[4]                                                                                | -10.4 for those who switched to 75mg.                             |
|-----------------------------|--------------------------------------|-----------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Adalimumab<br>(40mg weekly) | PIONEER I & II<br>(post-hoc)         | HiSCR                 | 54.5% achieved<br>HiSCR at Week<br>16.[5]                                                              | -                                                                 |
| Adalimumab<br>(40mg eow)    | PIONEER I & II<br>(post-hoc)         | HiSCR                 | 33.3% achieved<br>HiSCR at Week<br>16.[5]                                                              | -                                                                 |
| Adalimumab                  | SOLACE (real-<br>world)              | HiSCR                 | -                                                                                                      | 69% achieved<br>HiSCR at Week<br>24, maintained at<br>Week 52.[6] |
| Secukinumab<br>(300mg Q2W)  | SUNSHINE &<br>SUNRISE                | HiSCR                 | 45.6% (biologic-<br>naïve) and<br>37.0% (biologic-<br>experienced)<br>achieved HiSCR<br>at Week 16.[7] | Sustained efficacy observed through Week 52.[7]                   |
| Secukinumab<br>(300mg Q4W)  | SUNSHINE &<br>SUNRISE                | HiSCR                 | 45.4% (biologic-<br>naïve) and<br>38.8% (biologic-<br>experienced)<br>achieved HiSCR<br>at Week 16.[7] | Sustained efficacy observed through Week 52.[7]                   |
| Placebo                     | Povorcitinib<br>Phase 2              | AN Count<br>Reduction | -2.5 mean<br>change from<br>baseline in AN<br>count at Week<br>16.[4]                                  | -                                                                 |
| Placebo                     | Adalimumab<br>PIONEER (post-<br>hoc) | HiSCR                 | 25.6% achieved<br>HiSCR at Week<br>16.[5]                                                              | -                                                                 |







| Placebo | Secukinumab<br>SUNSHINE &<br>SUNRISE | HiSCR | 34.2% (biologic-<br>naïve) and<br>27.3% (biologic-<br>experienced)<br>achieved HiSCR<br>at Week 16.[7] |
|---------|--------------------------------------|-------|--------------------------------------------------------------------------------------------------------|
|---------|--------------------------------------|-------|--------------------------------------------------------------------------------------------------------|

HiSCR (Hidradenitis Suppurativa Clinical Response): ≥50% reduction in total abscess and inflammatory nodule (AN) count with no increase in abscesses or draining fistulas. HiSCR75/90/100 represent 75%/90%/100% reduction. AN Count: Abscess and inflammatory nodule count. QD: Once daily. eow: every other week. Q2W: every 2 weeks. Q4W: every 4 weeks.

### **Prurigo Nodularis (PN)**

Table 2: Comparison of Povorcitinib and Dupilumab/Nemolizumab in Prurigo Nodularis



| Treatment<br>(Dosage)     | Trial<br>Name/Identifie<br>r   | Primary<br>Endpoint                    | Efficacy<br>Results at<br>Week 12/16            | Efficacy<br>Results at<br>Week 24              |
|---------------------------|--------------------------------|----------------------------------------|-------------------------------------------------|------------------------------------------------|
| Povorcitinib<br>(15mg QD) | Phase 2                        | ≥4-point<br>improvement in<br>Itch NRS | 36.1% of patients at Week 16.[1][8]             | -                                              |
| Povorcitinib<br>(45mg QD) | Phase 2                        | ≥4-point<br>improvement in<br>Itch NRS | 44.4% of patients<br>at Week 16.[1][8]          | -                                              |
| Povorcitinib<br>(75mg QD) | Phase 2                        | ≥4-point<br>improvement in<br>Itch NRS | 54.1% of patients<br>at Week 16.[1][8]          | -                                              |
| Dupilumab<br>(300mg Q2W)  | PRIME &<br>PRIME2              | ≥4-point<br>improvement in<br>WI-NRS   | 37.2% of patients<br>at Week 12<br>(PRIME2).[9] | 60.0% of patients<br>at Week 24<br>(PRIME).[9] |
| Nemolizumab               | OLYMPIA 1                      | ≥4-point<br>improvement in<br>PP-NRS   | 58.4% of patients<br>at Week 16.[10]<br>[11]    | 58.3% of patients at Week 24.[12]              |
| Placebo                   | Povorcitinib<br>Phase 2        | ≥4-point<br>improvement in<br>Itch NRS | 8.1% of patients<br>at Week 16.[1][8]           | -                                              |
| Placebo                   | Dupilumab<br>PRIME &<br>PRIME2 | ≥4-point<br>improvement in<br>WI-NRS   | 22.0% of patients<br>at Week 12<br>(PRIME2).[9] | 18.4% of patients<br>at Week 24<br>(PRIME).[9] |
| Placebo                   | Nemolizumab<br>OLYMPIA 1       | ≥4-point<br>improvement in<br>PP-NRS   | 16.7% of patients<br>at Week 16.[10]<br>[11]    | 20.4% of patients at Week 24.[12]              |

NRS (Numerical Rating Scale) / WI-NRS (Worst Itch NRS) / PP-NRS (Peak Pruritus NRS): Patient-reported itch severity on a scale of 0-10. IGA (Investigator's Global Assessment): Physician's assessment of disease severity. QD: Once daily. Q2W: every 2 weeks.



### **Experimental Protocols**

The clinical trials cited in this guide followed rigorous, double-blind, placebo-controlled designs. Key aspects of the methodologies are outlined below.

## Povorcitinib Phase 3 Program for Hidradenitis Suppurativa (STOP-HS1 & STOP-HS2)

- Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebocontrolled trials.[13]
- Patient Population: Adults with moderate to severe HS for at least one year, with a total abscess and inflammatory nodule (AN) count of ≥5 in at least two distinct anatomical areas, and an inadequate response to at least a three-month course of conventional systemic therapies.[13]
- Treatment Arms: Patients were randomized to receive povorcitinib (45 mg or 75 mg once daily) or placebo.[2]
- Primary Endpoint: Proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR50) at Week 12. HiSCR50 is defined as at least a 50% reduction from baseline in the total AN count with no increase from baseline in the number of abscesses or draining tunnels.[2][13]
- Key Secondary Endpoints: Included higher-level responses such as HiSCR75, HiSCR90, and HiSCR100, as well as improvements in skin pain measured by a Numeric Rating Scale (NRS).[13]
- Duration: A 12-week double-blind, placebo-controlled treatment period, followed by a 42-week extension period.[2]

### **Povorcitinib Phase 2 Trial for Prurigo Nodularis**

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[1][8][14]
- Patient Population: Adult patients (18-75 years) with a clinical diagnosis of PN for at least 3
  months, at least 20 nodules, an Investigator's Global Assessment (IGA) score of ≥3, and a



Peak Pruritus Numerical Rating Scale (PP-NRS) score of ≥7, with an inadequate response or intolerance to previous treatment.[14][15]

- Treatment Arms: Patients were randomized to receive povorcitinib (15 mg, 45 mg, or 75 mg once daily) or placebo.[8]
- Primary Endpoint: Proportion of patients achieving a ≥4-point improvement in the itch Numerical Rating Scale (NRS4) score from baseline at Week 16.[1][8]
- Key Secondary Endpoints: Proportion of patients achieving an IGA Treatment Success (IGA-TS) score of 0 or 1 with a ≥2-grade improvement from baseline, and the proportion of patients achieving both itch NRS4 and IGA-TS at Week 16.[8]
- Duration: A 16-week double-blind, placebo-controlled treatment period, followed by a 24-week extension period.[1][8]

# Signaling Pathways and Experimental Workflows Povorcitinib Mechanism of Action: JAK-STAT Signaling Pathway

Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are involved in inflammation and immune responses. By inhibiting JAK1, povorcitinib modulates the signaling of key cytokines implicated in the pathophysiology of inflammatory skin diseases.



Click to download full resolution via product page



Caption: Povorcitinib inhibits the JAK-STAT signaling pathway.

### **Typical Clinical Trial Workflow for Povorcitinib**

The clinical development of povorcitinib follows a standard workflow for pharmaceutical drugs, progressing from preclinical studies to phased clinical trials in humans.



Click to download full resolution via product page

Caption: A simplified workflow of a povorcitinib clinical trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. thedermdigest.com [thedermdigest.com]
- 2. acneandrosacea.org [acneandrosacea.org]
- 3. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]
- 4. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AbbVie Presents Phase II Data Evaluating the Efficacy of HUMIRA® (adalimumab) in Patients with Hidradenitis Suppurativa (HS), a Chronic Inflammatory Skin Disease [prnewswire.com]
- 6. Real-world effectiveness of adalimumab in patients with moderate-to-severe hidradenitis suppurativa: the 1-year SOLACE study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secukinumab in patients with moderate-to-severe hidradenitis suppurativa based on prior biologic exposure: an efficacy and safety analysis from the SUNSHINE and SUNRISE phase III trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 9. Dupilumab in patients with prurigo nodularis: two randomized, double-blind, placebocontrolled phase 3 trials [pro.campus.sanofi]
- 10. Phase 3 Data: Nemolizumab for Prurigo Nodularis Relief | Conexiant [conexiant.com]
- 11. Galderma's prurigo nodularis trial of nemolizumab meets endpoints [clinicaltrialsarena.com]
- 12. Efficacy and Safety of Nemolizumab in Patients With Moderate to Severe Prurigo Nodularis: The OLYMPIA 1 Randomized Clinical Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. dermatologytimes.com [dermatologytimes.com]
- To cite this document: BenchChem. [Povorcitinib Efficacy: A Comparative Analysis of Reproducibility in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570626#reproducibility-of-povorcitinib-efficacy-in-different-labs]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com